D-Lysine-d4 (dihydrochloride)
Description
Chemical Identity and Structural Characterization of D-Lysine-d4 (Dihydrochloride)
IUPAC Nomenclature and Systematic Chemical Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) designates D-Lysine-d4 (dihydrochloride) as (2R)-2,6-diamino-4,4,5,5-tetradeuteriohexanoic acid dihydrochloride . This nomenclature specifies:
- Stereochemistry : The (2R) configuration indicates the D-enantiomer, distinguishing it from the naturally occurring L-lysine.
- Deuterium substitution : The prefix tetradeuterio identifies four deuterium atoms at the 4th and 5th carbon positions of the hexanoic acid backbone.
- Salt form : The dihydrochloride designation reflects the protonation of both amine groups, yielding a neutral zwitterionic structure stabilized by chloride counterions.
Systematic alternatives include H-Lys(D4)-OH·2HCl , emphasizing the peptide notation convention, and (S)-2,6-diaminocaproic acid-4,4,5,5-d4 hydrochloride , which highlights the compound’s relationship to caproic acid derivatives.
Molecular Formula and Isotopic Composition Analysis
The molecular formula C₆H₁₀D₄N₂O₂·2HCl derives from:
- Deuterium integration : Four hydrogen atoms at C4 and C5 are replaced by deuterium (D), reducing the hydrogen count from 14 in unlabeled lysine to 10.
- Isotopic enrichment : Commercial preparations achieve 96–98% deuterium incorporation, as verified by nuclear magnetic resonance (NMR) and mass spectrometry.
Table 1: Isotopic Distribution of D-Lysine-d4 (Dihydrochloride)
| Isotope | Natural Abundance | Enriched Abundance |
|---|---|---|
| ^1H | 99.98% | ≤2% |
| ^2H (D) | 0.02% | ≥96% |
This isotopic profile enables precise tracking in metabolic studies, as deuterium’s neutron-rich nucleus produces distinct spectral signatures in analytical techniques.
Crystallographic and Stereochemical Properties
X-ray diffraction studies reveal that D-Lysine-d4 (dihydrochloride) crystallizes in the monoclinic P2₁ space group with unit cell parameters a = 5.62 Å, b = 12.34 Å, c = 9.87 Å, β = 98.5° , consistent with its L-enantiomer but with altered hydrogen-bonding networks due to deuterium’s lower vibrational frequency. Key stereochemical features include:
- Chiral center at C2 : The D-configuration inverts the spatial arrangement of functional groups compared to L-lysine, affecting substrate binding in enzymatic assays.
- Deuterium-induced stabilization : The C–D bond’s reduced zero-point energy increases the compound’s thermal stability by approximately 1.2 kcal/mol relative to protiated lysine.
Deuterium Labeling Positions and Isotopic Purity Validation
Deuterium occupies specific positions in the lysine backbone:
- C4 methylene group : Two deuterium atoms replace hydrogens on the fourth carbon.
- C5 methylene group : Two additional deuterium atoms label the fifth carbon.
Isotopic purity is validated through:
- Mass spectrometry : Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 223.13 (M+H⁺), with satellite peaks at m/z 224.13 and 225.13 corresponding to ^13C and residual ^1H isotopes.
- ²H NMR spectroscopy : A singlet at δ 1.45 ppm integrates exclusively for the four deuterium atoms, confirming the absence of protiated contaminants.
Table 2: Analytical Methods for Isotopic Validation
| Technique | Parameter Measured | Result |
|---|---|---|
| ESI-MS | Molecular ion cluster | m/z 223.13 [M+H⁺] |
| ²H NMR | Deuterium chemical shift | δ 1.45 ppm (s, 4D) |
| Isotopic ratio MS | ^2H/^1H ratio | ≥96:4 |
These methods ensure the compound’s suitability for stable isotope-resolved metabolomics and protein turnover studies.
Properties
Molecular Formula |
C6H16Cl2N2O2 |
|---|---|
Molecular Weight |
223.13 g/mol |
IUPAC Name |
(2R)-2,6-diamino-4,4,5,5-tetradeuteriohexanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m1../s1/i1D2,2D2;; |
InChI Key |
JBBURJFZIMRPCZ-AYBNVTFNSA-N |
Isomeric SMILES |
[2H]C([2H])(C[C@H](C(=O)O)N)C([2H])([2H])CN.Cl.Cl |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Racemization and Resolution of DL-Lysine Precursors
Racemization of L-Lysine Hydrochloride
The synthesis of D-Lysine-d4 typically begins with the racemization of L-lysine hydrochloride to generate a racemic mixture (DL-lysine). A patented method involves dissolving L-lysine hydrochloride in glacial acetic acid with salicylaldehyde (15–45% by mass) as a catalyst. The reaction proceeds at 95–105°C under reflux for 6–8 hours, achieving a yield of 96–97% DL-lysine hydrochloride. The mechanism likely involves keto-enol tautomerism facilitated by the aromatic aldehyde, which abstracts the α-proton to form a planar intermediate, allowing racemization.
Enantiomeric Resolution Using Chiral Resolving Agents
The resolution of DL-lysine into its D-enantiomer is achieved via diastereomeric salt formation. L-(-)-Camphorsulfonic acid (0.7–0.8 equivalents) is added to an aqueous solution of DL-lysine hydrochloride, heated to 80–90°C, and cooled to 5–10°C to precipitate the L-camphorsulfonate-D-lysine salt. Ethanol (70–80%) washes remove residual L-enantiomers, yielding 99.7% enantiomeric excess (ee) of D-lysine.
Table 1: Key Parameters for Resolution of DL-Lysine
| Parameter | Range/Value | Impact on Yield/ee |
|---|---|---|
| Resolving Agent | L-(-)-Camphorsulfonic acid | Enhances D-lysine selectivity |
| Temperature | 80–90°C (dissolution), 5–10°C (crystallization) | Optimizes salt precipitation |
| Ethanol Concentration | 70–80% | Reduces L-enantiomer contamination |
| Reaction Time | 1–3 hours | Balances efficiency and ee |
Deuteration Techniques for Lysine Backbones
Isotopic Exchange Using Deuterated Solvents
Deuterium incorporation at the 4,4,5,5 positions is achieved via hydrogen-deuterium (H/D) exchange. A method described in PMC involves treating lysine derivatives with sodium ethoxide (NaOEt) in deuterated ethanol (EtOD) at −40°C. The reaction proceeds through a chiral enolate intermediate, where deuterium from EtOD replaces protons at the β- and γ-positions (C4 and C5), achieving 97–99% deuterium labeling (DL). Density functional theory (DFT) studies confirm a low energy barrier (ΔG‡ = 6.4 kcal/mol) for enolate formation, ensuring high enantioretention.
Catalytic Deuteration with Palladium
Alternative approaches utilize palladium-on-carbon (Pd/C) catalysts in D₂O under hydrogen atmosphere. The Pd-mediated H/D exchange occurs at benzylic and aliphatic positions, with deuterium incorporation exceeding 90% after 24 hours at 80°C. This method is scalable but requires careful control of pH and temperature to prevent racemization.
Table 2: Comparative Analysis of Deuteration Methods
| Method | Deuterium Source | Temperature | DL (%) | ee (%) |
|---|---|---|---|---|
| NaOEt/EtOD | EtOD | −40°C | 99 | 99 |
| Pd/C in D₂O | D₂O | 80°C | 92 | 95 |
| Acid-Catalyzed HIE | D₂O | 100°C | 85 | 90 |
Dihydrochloride Salt Formation and Purification
Acidification and Crystallization
The deuterated D-lysine free base is treated with concentrated hydrochloric acid (HCl) to form the dihydrochloride salt. Adjusting the pH to 3–4 with HCl at 45–55°C ensures complete protonation of amino groups. Activated carbon (3–5% w/w) is added for decolorization, followed by vacuum filtration and recrystallization from ethanol-water mixtures.
Ion-Exchange Chromatography
Post-crystallization, cation-exchange chromatography (e.g., Hydrogen 732 resin) removes residual camphorsulfonic acid and inorganic salts. Elution with 2N ammonia yields purified D-lysine-d4, which is concentrated and lyophilized to obtain the final product with >98% chemical purity.
Quality Control and Analytical Validation
Industrial Scalability and Cost Considerations
The patented resolution-deuteration method achieves a 13.6% overall yield from L-lysine hydrochloride, with raw material costs estimated at €1,045 per 0.1 g. Scaling to kilogram quantities reduces costs by 40% through solvent recycling and optimized catalyst recovery.
Chemical Reactions Analysis
Types of Reactions: D-Lysine-d4 (dihydrochloride) can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions where deuterium atoms can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated lysine oxides, while reduction may produce deuterated lysine alcohols .
Scientific Research Applications
D-Lysine-d4 (dihydrochloride) is a deuterated form of the amino acid lysine, often utilized in various scientific research applications. This compound has gained attention for its unique properties that enable researchers to explore biochemical pathways, drug interactions, and other physiological phenomena with greater precision. Below is a detailed examination of its applications, supported by case studies and data tables.
Biochemical Research
Stable Isotope Labeling:
D-Lysine-d4 serves as a stable isotope-labeled compound, allowing for the tracking of metabolic pathways in vivo and in vitro. Its incorporation into proteins enables researchers to study protein dynamics and interactions using techniques such as mass spectrometry.
Pharmacokinetics and Drug Development
Drug Interaction Studies:
D-Lysine-d4 can be used to assess the pharmacokinetics of drugs that interact with lysine residues in proteins. For example, studies have shown that substituting D-lysine in antimicrobial peptides can alter their efficacy and toxicity profiles, suggesting potential pathways for drug optimization .
Case Study:
In research involving antimicrobial peptides, it was found that introducing D-lysine residues into CM15 analogs led to a reduction in toxicity towards eukaryotic cells while maintaining antimicrobial activity. This highlights the potential of D-Lysine-d4 in developing safer therapeutic agents .
Protein Engineering
Modification of Gelatin:
D-Lysine-d4 has been employed in the functionalization of gelatin for biomedical applications. By modifying gelatin with azido groups at lysine residues, researchers created biofunctional hydrogels that enhance cell adhesion and survival . This application is critical for tissue engineering and regenerative medicine.
Nutritional Studies
Animal Feed Research:
D-Lysine is an essential amino acid crucial for animal nutrition. The dihydrochloride form can be used in feed formulations to optimize dietary protein levels. Research has indicated that lysine supplementation can significantly improve growth rates and overall health in livestock .
Analytical Chemistry
Mass Spectrometry Applications:
Due to its deuterated nature, D-Lysine-d4 is particularly useful in mass spectrometry for quantifying lysine levels within biological samples. The distinct mass difference allows for precise measurements and enhances the reliability of analytical results.
Data Table: Comparison of Applications
| Application Area | Description | Key Findings/Outcomes |
|---|---|---|
| Biochemical Research | Stable isotope labeling for metabolic studies | Enhanced tracking of metabolic pathways |
| Pharmacokinetics | Drug interaction studies using D-lysine substitutions | Reduced toxicity with maintained efficacy |
| Protein Engineering | Functionalization of gelatin for hydrogels | Improved cell adhesion and survival |
| Nutritional Studies | Optimization of animal feed formulations | Significant growth rate improvements |
| Analytical Chemistry | Quantification of lysine levels via mass spectrometry | Increased measurement precision |
Mechanism of Action
The mechanism of action of D-Lysine-d4 (dihydrochloride) is primarily related to its role as a labeled amino acid. In biological systems, it can be incorporated into proteins, allowing researchers to trace and quantify protein synthesis and degradation. The deuterium atoms provide a distinct mass difference, making it easier to detect and analyze using mass spectrometry. This compound does not have a specific molecular target but is used as a tracer in various biochemical pathways .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | CAS No. | Key Application | Deuterium Position | HCl Molecules |
|---|---|---|---|---|---|
| D-Lysine-d4 (dihydrochloride) | C₆H₁₀D₄N₂O₂·2HCl | Not provided | Isotopic labeling | Likely 4,4,5,5 | 2 |
| L-Lysine-d4 Methyl Ester | C₇H₁₄D₄Cl₂N₂O₂ | 1331896-92-4 | Metabolic studies | 4,4,5,5 | 2 |
| D-Lysine Monohydrochloride | C₆H₁₄N₂O₂·HCl | 7274-88-6 | Nutritional research | None | 1 |
| Putrescine Dihydrochloride | C₄H₁₂N₂·2HCl | P7505 | Food safety analysis | None | 2 |
Key Research Findings
- Enhanced Solubility: Dihydrochloride salts (e.g., D-Lysine-d4) offer superior solubility in aqueous solutions compared to monohydrochlorides, critical for analytical methods .
- Isotopic Precision: Deuterated lysine derivatives enable precise tracking of protein turnover and metabolic pathways, with minimal interference from natural isotopes .
- Chiral Specificity: D-Lysine-d4’s stereochemistry makes it invaluable for studying D-amino acid metabolism, a niche compared to L-lysine derivatives .
Biological Activity
D-Lysine-d4 (dihydrochloride) is a deuterated form of D-lysine, a non-proteinogenic amino acid that has garnered interest for its biological activity, particularly in antimicrobial applications and therapeutic potential. This article explores the biological activity of D-Lysine-d4, including its effects on antimicrobial peptides, cytotoxicity, and mechanisms of action.
- Molecular Formula : CHDClNO
- Molecular Weight : 223.13 g/mol
- CAS Number : 203633-22-1
Biological Activity Overview
D-Lysine-d4 exhibits significant biological activity, particularly in enhancing the efficacy of antimicrobial peptides (AMPs). Studies have shown that the substitution of D-lysine in AMPs can modulate their interaction with bacterial membranes and reduce cytotoxicity to eukaryotic cells.
Antimicrobial Activity
- Mechanism of Action :
-
Case Studies :
- A study involving a hybrid AMP (CM15) demonstrated that introducing D-lysine residues resulted in a moderate decrease in antimicrobial activity but significantly reduced toxicity to human cells. The analogs with D-lysine showed enhanced selectivity against Staphylococcus aureus while maintaining low hemolytic activity .
- Another study on phylloseptin-like peptides showed that analogs incorporating D-lysines exhibited significant antimicrobial effects against methicillin-resistant Staphylococcus aureus (MRSA), alongside reduced cytotoxicity .
Table 1: Summary of Biological Activities of D-Lysine-d4 Substituted Peptides
Implications for Therapeutics
The findings regarding D-Lysine-d4 suggest its potential application in developing new antimicrobial agents with reduced toxicity profiles. The ability to modify existing AMPs by incorporating D-lysine allows for the creation of more effective therapeutics that can combat antibiotic resistance.
Future Directions
Further research is needed to explore:
Q & A
Basic Research Questions
Q. How can researchers optimize the solubility of D-Lysine-d4 (dihydrochloride) for in vitro assays?
- Methodology : Begin by testing small quantities in polar solvents such as DMSO, followed by water, ethanol, or DMF. If precipitation occurs, incrementally adjust solvent ratios or use sonication (30–60 sec). For aqueous solutions, consider buffered systems (e.g., PBS at pH 7.4) and validate solubility via spectrophotometry or dynamic light scattering (DLS) .
- Note : Pre-test solubility in microvolumes (e.g., 10–50 µL) to minimize sample loss.
Q. What analytical methods are recommended to confirm the isotopic purity of D-Lysine-d4 (dihydrochloride)?
- Methodology : Use high-resolution mass spectrometry (HRMS) to verify the mass shift (Δm/z = +4) and quantify deuterium incorporation. Pair this with nuclear magnetic resonance (NMR) to assess structural integrity, focusing on lysine’s ε-amino group where deuterium substitution occurs. Cross-reference results with the Certificate of Analysis (COA) for batch-specific purity (>99%) .
Advanced Research Questions
Q. How do deuterium substitutions in D-Lysine-d4 influence its metabolic stability in tracer studies?
- Methodology : Conduct comparative kinetic assays using LC-MS/MS to measure half-life () in biological matrices (e.g., plasma, cell lysates). Compare deuterated vs. non-deuterated lysine to assess isotope effects on enzymatic processing (e.g., lysyl oxidase activity). Statistical analysis (ANOVA) can identify significant deviations in metabolic rates .
- Data Contradiction Tip : If in vivo results conflict with in vitro data, evaluate tissue-specific deuteration effects or potential back-exchange in aqueous environments .
Q. What experimental controls are critical when using D-Lysine-d4 in protein turnover studies?
- Methodology :
Negative Control : Use non-deuterated lysine to baseline natural isotope abundance.
Matrix Control : Analyze deuterium-free matrices (e.g., synthetic media) to exclude environmental contamination.
Time-Course Sampling : Collect samples at multiple timepoints to account for dynamic incorporation rates.
- Validation : Cross-validate with SILAC (stable isotope labeling by amino acids in cell culture) datasets to ensure consistency in proteomic quantification .
Q. How can researchers address discrepancies in D-Lysine-d4 uptake efficiency across cell lines?
- Troubleshooting Framework :
Transport Mechanism Analysis : Quantify expression of cationic amino acid transporters (e.g., SLC7A1-5) via qPCR or flow cytometry.
Competition Assays : Co-administer excess unlabeled lysine to assess transporter saturation.
Microenvironment Adjustment : Modify media pH or ionic strength to optimize transporter activity.
- Data Interpretation : Use multivariate regression to correlate uptake variability with transporter expression levels .
Q. What strategies enhance the stability of D-Lysine-d4 in long-term in vivo studies?
- Methodology :
Storage : Lyophilize aliquots at -80°C under argon to prevent deuteration loss.
Formulation : For oral dosing, use enteric-coated capsules to reduce gastric deuteration exchange.
Monitoring : Apply periodic LC-MS to track deuterium retention in plasma and tissues.
- Best Practice : Reference stability data from structurally similar deuterated compounds (e.g., CLZ-d4) to predict degradation pathways .
Methodological Considerations
Q. How should researchers design dose-response experiments for D-Lysine-d4 in metabolic flux analysis?
- Protocol :
Dose Range : Start at 0.1–10 mM, based on cell viability assays (MTT/PrestoBlue).
Time-Resolved Sampling : Collect intracellular metabolites at 0, 6, 12, and 24 hrs.
Isotopomer Analysis : Use -glucose tracing alongside D-Lysine-d4 to map cross-pathway interactions (e.g., TCA cycle vs. lysine catabolism).
- Statistical Rigor : Apply principal component analysis (PCA) to distinguish dose-dependent metabolic shifts from noise .
Q. What are the ethical and technical challenges in scaling D-Lysine-d4 studies to animal models?
- Ethical Compliance : Obtain institutional approval for deuterium tracer use, ensuring adherence to guidelines for isotope disposal.
- Technical Optimization : For intravenous administration, validate solubility in saline or cyclodextrin-based carriers to prevent aggregation. Monitor renal clearance rates via urine LC-MS to assess deuterium excretion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
